Cas no 1217829-96-3 (trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)
![trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1217829-96-3x500.png)
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- (±)-trans-N-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid
- Boc-(+/-)-trans-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid
- Boc-(±)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
- Boc-trans-DL-b-Pro-4-(4-bromophenyl)-OH
- trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- 1217829-96-3
- DTXSID30660813
- 1949806-00-1
- BOC-(TRANS)-4-(4-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID
- CS-0047771
- (3R,4S)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- AMY35639
- Boc-(+/-)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
- J-004668
- TRANS-4-(4-BROMOPHENYL)-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLICACID
- A891407
- EN300-1454706
- AKOS015898123
- 1,3-Pyrrolidinedicarboxylic acid, 4-(4-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
- TRANS-4-(4-BROMOPHENYL)-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID
- rac-(3R,4S)-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(4-Bromophenyl)-1-BOC-pyrrolidine-3-carboxylic acid
- AS-42906
-
- MDL: MFCD07363505
- インチ: InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
- InChIKey: MXJJJGPIDKFWKX-QWHCGFSZSA-N
- SMILES: CC(C)(C)OC(=O)N1C[C@@H](C2=CC=C(C=C2)Br)[C@@H](C1)C(=O)O
計算された属性
- 精确分子量: 369.05800
- 同位素质量: 369.05757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 426
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- PSA: 66.84000
- LogP: 3.42210
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM131112-1g |
(3R,4S)-4-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
1217829-96-3 | 95%+ | 1g |
$238 | 2022-06-14 | |
eNovation Chemicals LLC | Y1208459-25G |
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |
1217829-96-3 | 97% | 25g |
$2705 | 2024-05-23 | |
eNovation Chemicals LLC | Y1208459-1G |
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |
1217829-96-3 | 97% | 1g |
$300 | 2024-05-23 | |
eNovation Chemicals LLC | Y1208459-10G |
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |
1217829-96-3 | 97% | 10g |
$1505 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02069-100G |
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |
1217829-96-3 | 97% | 100g |
¥ 40,009.00 | 2023-03-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100047-1g |
(±)-trans-N-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid |
1217829-96-3 | 95+% | 1g |
15020.0CNY | 2021-07-13 | |
eNovation Chemicals LLC | Y1208459-5G |
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |
1217829-96-3 | 97% | 5g |
$900 | 2024-05-23 | |
TRC | B619350-100mg |
Boc-(±)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid |
1217829-96-3 | 100mg |
$ 167.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100047-250mg |
(±)-trans-N-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid |
1217829-96-3 | 95+% | 250mg |
6761.0CNY | 2021-07-13 | |
TRC | B619350-250mg |
Boc-(±)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid |
1217829-96-3 | 250mg |
$ 224.00 | 2023-04-18 |
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acidに関する追加情報
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid: A Comprehensive Overview
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, also known by its CAS number 1217829-96-3, is a complex organic compound with significant applications in the field of organic synthesis and drug discovery. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their unique chemical properties and potential biological activities. The structure of this compound is characterized by a pyrrolidine ring substituted with a bromophenyl group at the 4-position and a tert-butoxycarbonyl (Boc) group at the 1-position, along with a carboxylic acid group at the 3-position.
The synthesis of trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions, including alkylation, oxidation, and protection/deprotection strategies. The Boc group serves as a common protecting group for amino acids and is often used to facilitate the synthesis of complex molecules. The presence of the bromophenyl group introduces electronic and steric effects, which can influence the reactivity and selectivity of the compound in various chemical transformations.
Recent studies have highlighted the potential of this compound as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the construction of peptidomimetic agents, which are designed to mimic peptide functions but with enhanced stability and bioavailability. The carboxylic acid functionality at the 3-position provides a versatile site for further modifications, such as esterification or amidation, enabling the creation of diverse derivatives with tailored properties.
In addition to its synthetic applications, trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has been investigated for its potential pharmacological activities. Preclinical studies suggest that this compound may exhibit anti-inflammatory or anti-cancer properties, although further research is required to confirm these findings. The bromophenyl substituent is particularly interesting due to its ability to modulate receptor interactions, making it a valuable component in drug design.
The use of CAS number 1217829-96-3 in research settings underscores its importance as a specialized reagent in organic chemistry. Its structure provides a platform for exploring stereochemical relationships and reaction mechanisms, contributing to advancements in both academic and industrial settings. As interest in pyrrolidine derivatives continues to grow, this compound is expected to play an increasingly significant role in the development of novel therapeutic agents.
In conclusion, trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid (CAS 1217829-96-3) is a versatile compound with promising applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative chemical entities with enhanced biological activity. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
1217829-96-3 (trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid) Related Products
- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)
- 1211528-48-1(3-Methoxy-5-(trifluoromethyl)pyridine)
- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)
- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 627-83-8(Ethylene glycol distearate)
- 1203090-46-3(N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide)
- 2229688-10-0(1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine)
- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)
- 1805536-50-8(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
